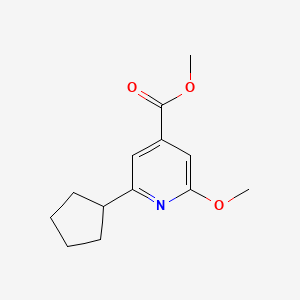

2-Cyclopentyl-6-methoxy-isonicotinic acid methyl ester

カタログ番号 B8375166

分子量: 235.28 g/mol

InChIキー: RZMRVPKAWHWSPY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09133179B2

Procedure details

Under argon, Pd(dppf) (2.00 g, 2.4 mmol) is added to a solution of 2-chloro-6-methoxy-isonicotinic acid methyl ester (32.0 g, 0.159 mol) in THF (100 mL). A 0.5 M solution of cyclopentylzincbromide in THF (330 mL) is added via dropping funnel. Upon complete addition, the mixture is heated to 85° C. for 3 h before it is cooled to rt. The reaction mixture is concentrated, diluted with 1 N aq. HCl (275 mL) and extracted with TBME (275 mL). The org. extract is washed with 1 N aq. HCl (275 mL), filtered over Celite and washed with water (275 mL). The org. extract is concentrated and dried to give crude 2-cyclopentyl-6-methoxy-isonicotinic acid methyl ester (34.8 g) as a brown oil. This material is dissolved in ethanol (180 mL), water (45 mL) and 32% aq. NaOH solution (45 mL). The mixture is stirred at 90° C. for 30 min before it is cooled to rt. The ethanol is evaporated and the remaining solution is diluted with water (150 mL) and extracted with DCM (200 mL). The aq. phase is acidified by adding 32% aq. HCl (45 mL) and then extracted twice with DCM (2×100 mL). The org. extracts are combined and concentrated. The crude product is purified by crystallisation from hot acetonitrile (174 mL). The crystalline material is collected and dried at 50° C. under HV. From the mother liquor a second crop of crystalline material can be obtained. The two crops are combined to give 2-cyclopentyl-6-methoxy-isonicotinic acid (24.1 g) as a pale grey crystalline powder; LC-MS: tR=0.93 min, [M+1]+=222.02; 1H NMR (CDCl3): δ1.68-1.77 (m, 2H), 1.81-1.90 (m, 4H), 2.03-2.12 (m, 2H), 3.15-3.25 (m, 1H), 3.99 (s, 3H), 7.18 (d, J=1.0 Hz, 1H), 7.35 (d, J=0.8 Hz, 1H).

[Compound]

Name

Pd(dppf)

Quantity

2 g

Type

reactant

Reaction Step One

Quantity

32 g

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6](Cl)[CH:5]=1.[Br-].[CH:15]1([Zn+])[CH2:19][CH2:18][CH2:17][CH2:16]1>C1COCC1>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[N:7]=[C:6]([CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:5]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

Pd(dppf)

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

32 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC(=NC(=C1)OC)Cl)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].C1(CCCC1)[Zn+]

|

|

Name

|

|

|

Quantity

|

330 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon complete addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to rt

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture is concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 1 N aq. HCl (275 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with TBME (275 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

WASH

|

Type

|

WASH

|

|

Details

|

is washed with 1 N aq. HCl (275 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (275 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C1=CC(=NC(=C1)OC)C1CCCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 34.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |